REACTION_CXSMILES
|
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14][NH2:15].C(N(CC)CC)C>CN1C(=O)CCC1>[F:8][C:7]1[C:2]([NH:15][CH2:14][C:13]2[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=2)=[N:3][C:4]([F:9])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1F)F
|
Name
|
|
Quantity
|
3.18 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
4.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
CUSTOM
|
Details
|
This mixture reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with EtOAc (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with H2O (4×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
Elution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=CC1)F)NCC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |